molecular formula C24H22N2O3 B5175107 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

Cat. No.: B5175107
M. Wt: 386.4 g/mol
InChI Key: POJOYJZJUAFHRM-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure This particular compound is characterized by its unique molecular structure, which includes a benzoxazole core, a methylphenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core . This is followed by the introduction of the 3-methylphenyl group through electrophilic substitution reactions. The final step involves the attachment of the propoxybenzamide moiety via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while reduction reactions may produce reduced benzoxazole derivatives. Substitution reactions can lead to the formation of various substituted benzoxazole compounds .

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

  • 2-(3-methylphenyl)-1,3-benzoxazole
  • 3-propoxybenzamide
  • 2-aminophenol derivatives

Uniqueness

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzoxazole core, along with the methylphenyl and propoxybenzamide moieties, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-12-28-20-9-5-7-17(14-20)23(27)25-19-10-11-22-21(15-19)26-24(29-22)18-8-4-6-16(2)13-18/h4-11,13-15H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJOYJZJUAFHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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